Product packaging for Iodomethyl methyl sulfide(Cat. No.:CAS No. 43034-68-0)

Iodomethyl methyl sulfide

Cat. No.: B13962220
CAS No.: 43034-68-0
M. Wt: 188.03 g/mol
InChI Key: LXXKITJEFGLJNW-UHFFFAOYSA-N
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Description

Iodomethyl methyl sulfide ( 43034-68-0) is an organosulfur compound with the molecular formula C₂H₅IS and a molecular weight of 188.031 g/mol . This reagent serves as a valuable synthetic building block in research and development, particularly in organic synthesis and materials science. Its molecular structure, featuring both a sulfide and an iodide functional group, makes it a versatile precursor for various chemical transformations. Thermochemistry data for reactions involving this species, such as its interaction with hydrogen iodide (HI) in the gas phase, has been experimentally determined, providing critical insights for reaction design and safety assessments . While this compound is a specific research chemical, the broader class of organoiodine compounds, including methyl iodide, sees significant application as methylation reagents in the pharmaceutical and chemical industries . Furthermore, metal sulfides, as a general category, are the subject of intense research for advanced applications, such as in the development of photocatalysts for hydrogen evolution, highlighting the ongoing relevance of sulfide-based materials in cutting-edge scientific investigations . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5IS B13962220 Iodomethyl methyl sulfide CAS No. 43034-68-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

iodo(methylsulfanyl)methane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5IS/c1-4-2-3/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXKITJEFGLJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5IS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195646
Record name Iodomethyl methyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43034-68-0
Record name Iodomethyl methyl sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043034680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodomethyl methyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Fundamental Reaction Pathways of Iodomethyl Methyl Sulfide

Nucleophilic Substitution Reactions

Nucleophilic substitution is a prominent reaction pathway for iodomethyl methyl sulfide (B99878), primarily occurring at the alpha-carbon. ontosight.ai

The primary carbon in iodomethyl methyl sulfide is susceptible to SN2 (bimolecular nucleophilic substitution) reactions. In this concerted, one-step mechanism, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the iodide leaving group. libretexts.org The presence of a halogen atom on the alpha-carbon can influence the SN2 reactivity. gatech.edu

The general scheme for an SN2 reaction at the alpha-carbon of this compound is as follows:

Nu⁻ + CH₃SCH₂I → CH₃SCH₂Nu + I⁻

Where Nu⁻ represents a nucleophile.

A variety of nucleophiles can participate in these reactions, including amines, alkoxides, and thiolates, leading to the formation of a diverse range of products. libretexts.org For instance, the reaction with an alkoxide ion would yield a methylthiomethyl ether. researchgate.net

Table 1: Examples of SN2 Reactions with this compound
NucleophileProductReaction Conditions
Sodium ethoxide (NaOEt)Ethoxymethyl methyl sulfide (CH₃SCH₂OCH₂CH₃)Typically in ethanol
Sodium thiophenoxide (NaSPh)Methylthiomethyl phenyl sulfide (CH₃SCH₂SPh)Commonly in a polar aprotic solvent like DMF
Trimethylamine (N(CH₃)₃)(Methylthiomethyl)trimethylammonium iodide ([CH₃SCH₂N(CH₃)₃]⁺I⁻)Often in an inert solvent such as ether kyoto-u.ac.jp

The sulfur atom adjacent to the reaction center significantly influences the reactivity of this compound. The iodide ion is an excellent leaving group due to its large size and the stability of the resulting iodide anion. nih.gov The presence of the sulfur atom can further stabilize the transition state of the SN2 reaction. The electron-withdrawing nature of the sulfur atom can polarize the C-I bond, making the carbon atom more electrophilic. In related systems, such as S-adenosyl methionine (SAM), the positively charged sulfur atom acts as a powerful electron-withdrawing group, making the adjacent methyl carbon highly electrophilic and the resulting sulfide a very stable, neutral leaving group. libretexts.org

Electrophilic Character and Lewis Acidity

While primarily viewed as an electrophile in SN2 reactions, the sulfur atom in this compound can also exhibit Lewis acidic properties. diva-portal.orgresearchgate.net It can interact with Lewis bases through its empty d-orbitals. msu.edu This interaction can activate the C-I bond towards nucleophilic attack. In some instances, sulfide-based organic polymers have been shown to act as Lewis acid catalysts by activating carboxylic acids through hypervalent S⋯O interactions, which increases the electrophilic character of the carbonyl carbon. rsc.org Although direct evidence for this compound acting as a Lewis acid catalyst is limited, the fundamental principles of sulfur's ability to engage in such interactions are well-established. rsc.org

Radical Reactions Involving Carbon-Iodine Bond Cleavage

The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage upon exposure to radical initiators or light, generating a methylthiomethyl radical (CH₃SCH₂•) and an iodine radical (I•). ontosight.airsc.org This reactivity is analogous to other organic iodides, which are known to participate in radical reactions. nih.gov The resulting carbon-centered radical is stabilized by the adjacent sulfur atom. researchgate.net

This radical generation can initiate various synthetic transformations. For example, the methylthiomethyl radical can add to alkenes or participate in other radical-mediated C-C bond-forming reactions. nih.gov The general process can be depicted as:

CH₃SCH₂I → CH₃SCH₂• + I• (Initiation)

CH₃SCH₂• + Alkene → Adduct Radical (Propagation)

The use of radical reactions involving organosulfur compounds has been explored in various synthetic contexts, including desulfurization reactions. ucl.ac.uk

Onium Salt Formation and Reactivity

The sulfur atom in this compound is nucleophilic and can react with electrophiles to form sulfonium (B1226848) salts. msu.edu A key example is the reaction of this compound with other nucleophiles that can subsequently be alkylated to form dionium salts. For instance, it reacts with triphenylarsine (B46628) to form (methylthiomethyl)triphenylarsonium iodide. kyoto-u.ac.jp This arsonium (B1239301) salt can then be further reacted with an alkylating agent like triethyloxonium (B8711484) tetrafluoroborate (B81430) to yield an ethylmethyl(triphenylarsoniomethyl)sulfonium bistetrafluoroborate. kyoto-u.ac.jp

The formation of such onium salts enhances the electrophilicity of the methylene (B1212753) group situated between the two heteroatoms, making it susceptible to attack by nucleophiles. kyoto-u.ac.jp This reactivity has been utilized in the synthesis of various heterocyclic systems. acs.org

Table 2: Onium Salt Formation from this compound
ReactantIntermediate Onium SaltFurther Reaction/Product
Triphenylphosphine ((C₆H₅)₃P)(Methylthiomethyl)triphenylphosphonium iodideCan be used in Wittig-type reactions
Pyridine1-(Methylthiomethyl)pyridinium iodideCan be converted to other dionium salts kyoto-u.ac.jp
Triphenylarsine ((C₆H₅)₃As)(Methylthiomethyl)triphenylarsonium iodideCan be converted to ethylmethyl(triphenylarsoniomethyl)sulfonium bistetrafluoroborate kyoto-u.ac.jp

Rearrangement Processes and Competing Pathways

Under certain reaction conditions, particularly those favoring carbocation formation, rearrangement processes can compete with direct substitution. While primary carbocations are generally unstable, their formation can be facilitated by strong Lewis acids or under solvolysis conditions. msu.edu If a transient carbocationic species, [CH₃SCH₂]⁺, were to form, it could potentially undergo rearrangement. However, given the high reactivity of this compound in SN2 and radical pathways, such cationic rearrangements are less common.

Competing pathways are highly dependent on the reaction conditions. For example, in the presence of a strong, non-nucleophilic base, elimination to form a thionium (B1214772) ion intermediate might be possible, although this is less documented for this compound specifically. More commonly, the choice between SN2 and radical pathways is dictated by the presence of nucleophiles versus radical initiators. libretexts.orgnih.gov

Mechanistic Investigations of Iodomethyl Methyl Sulfide Transformations

Elucidation of Reaction Intermediates

The transformations of iodomethyl methyl sulfide (B99878) can proceed through various intermediates depending on the reaction conditions. In nucleophilic substitution reactions, the primary mechanism often involves the formation of a sulfonium (B1226848) salt as a key intermediate. For instance, the reaction with triphenylarsine (B46628) yields (methylthiomethyl)triphenylarsonium iodide. scispace.comkyoto-u.ac.jp This intermediate is formed by the displacement of the iodide ion from iodomethyl methyl sulfide by the nucleophilic triphenylarsine. scispace.comkyoto-u.ac.jp

Radical intermediates also play a significant role in certain transformations. The presence of iodine in this compound makes it susceptible to radical reactions. ontosight.ai For example, in the presence of a radical initiator like triethylborane (B153662), this compound can participate in radical carboazidation reactions with alkenes. researchgate.netmdpi.com This process involves the formation of a methylthiomethyl radical, which then adds to the alkene.

Kinetic Studies and Rate Law Determination

Kinetic studies provide quantitative insights into the rates and mechanisms of reactions involving this compound. The rate of nucleophilic substitution reactions, such as the S_N2 reaction, is influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent. libretexts.org For instance, the hydrolysis of related chloromethyl methyl sulfide is significantly faster than that of chloromethyl phenyl sulfide, highlighting the electronic effects on reactivity.

The rate law for reactions involving this compound can be determined by monitoring the change in concentration of reactants or products over time. unizin.org For a typical S_N2 reaction, the rate is expected to be first order in both the substrate (this compound) and the nucleophile. unizin.org However, the formation of ion pairs in certain solvents can complicate the kinetic analysis, although it may not alter the fundamental order of the rate law. rsc.org

Gas-phase kinetic studies of related iodomethyl radicals have also been conducted to understand their atmospheric chemistry. whiterose.ac.ukresearchgate.net These studies, often employing techniques like time-resolved UV and IR absorption spectroscopy, provide crucial data on reaction rate coefficients and their pressure dependence. whiterose.ac.uk For example, the reaction of iodomethyl radicals with oxygen has been shown to produce the Criegee intermediate CH₂OO. whiterose.ac.uk

Stereochemical Outcomes and Diastereoselectivity

The stereochemical outcomes of reactions involving this compound are critical, particularly in the synthesis of chiral molecules. When a new stereocenter is formed during a reaction, the diastereoselectivity—the preference for the formation of one diastereomer over another—becomes a key consideration.

In radical addition reactions to alkenes, the stereoselectivity can be influenced by the structure of the alkene and the reaction conditions. For example, the carboazidation of certain substituted methylenecyclohexanes using iodomethyl sulfone derivatives has been shown to proceed with moderate diastereoselectivity. mdpi.com The stereochemical outcome of such reactions can sometimes be rationalized by postulating specific transition state geometries, such as chair-like transition states in certain rearrangements. acs.org

In the context of creating quaternary centers, achieving high diastereoselectivity can be challenging. The use of chiral auxiliaries attached to the substrate can induce facial selectivity in the approach of the electrophile. For instance, while simple chiral auxiliaries on salicylic (B10762653) acid esters provided little to no diastereoselectivity in alkylations with iodomethyl pivalate, more sophisticated auxiliaries capable of π-stacking interactions have shown promise in improving the diastereomeric ratio. nih.gov The choice of the electrophile is also crucial, as demonstrated by the lack of reactivity observed with more sterically hindered β-branched electrophiles. nih.gov

Computational Studies on Transition States and Energy Profiles

Computational chemistry has emerged as a powerful tool for investigating the mechanistic details of chemical reactions, including those of this compound. Density functional theory (DFT) and other ab initio methods are employed to calculate the structures and energies of reactants, products, intermediates, and transition states. acs.orgresearchgate.netnih.govrsc.orgresearchgate.net

These calculations allow for the mapping of the potential energy surface of a reaction, providing a detailed energy profile that elucidates the reaction pathway. For example, computational studies on the S_N2 reaction of trimethylsulfonium (B1222738) chloride have been used to investigate different attack pathways (backside vs. frontside) and the influence of ion pair formation. rsc.org Such studies can help to rationalize experimental observations and predict the feasibility of different mechanistic proposals.

In the study of radical reactions, computational methods can be used to probe the stability of radical intermediates and the barriers for subsequent reaction steps. researchgate.net For instance, the ring-opening of a cyclopropyl (B3062369) ring to form a radical intermediate has been computationally studied, revealing how substituents can influence the stability of the radical and the height of the activation barrier. researchgate.net The energy profile for the interconversion of isomers on the [C2SH4] potential energy surface, including the thione S-methylide, has been extensively studied, revealing high barriers for certain transformations and explaining the observed thermal stability of some isomers. acs.orgresearchgate.netnih.gov

Influence of Solvent and Catalyst on Reaction Mechanisms

The solvent in which a reaction is carried out can have a profound impact on the reaction rate and mechanism. weebly.com For reactions involving charged intermediates or transition states, such as S_N2 reactions, the polarity of the solvent is a critical factor. libretexts.org Protic solvents, which can donate hydrogen bonds, can solvate and stabilize anionic nucleophiles, thereby decreasing their reactivity and slowing down the reaction rate. libretexts.org In contrast, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can accelerate S_N2 reactions by solvating the cation while leaving the anion relatively free and more reactive. libretexts.org

The choice of solvent can also influence the formation of ion pairs, which in turn affects the reaction kinetics. rsc.org In solvents with low dielectric constants, ions are more likely to exist as ion pairs, which can alter the effective reactivity of the nucleophile. rsc.org

Catalysts play a crucial role in many transformations of this compound by providing an alternative, lower-energy reaction pathway. mdpi.comacademie-sciences.fr In radical reactions, a catalyst can initiate the formation of radicals. For example, triethylborane can be used to initiate the radical carboazidation of alkenes. researchgate.netmdpi.com In other reactions, a catalyst might activate the substrate or the reagent. For instance, in the synthesis of sulfoxides from sulfides, molybdenum(VI) cis-dioxo catalysts have been shown to be effective. acs.org The nature of the catalyst can also influence the selectivity of the reaction. For example, in the iodine-catalyzed synthesis of vinyl sulfones, DMSO acts as both a solvent and an oxidant to regenerate the active iodine catalyst. mdpi.com

Interactive Data Table: Summary of Mechanistic Investigations

Aspect Key Findings Relevant Compounds
Reaction Intermediates Formation of sulfonium salts in nucleophilic substitutions. scispace.comkyoto-u.ac.jp Radical intermediates in carboazidation reactions. researchgate.netmdpi.com (methylthiomethyl)triphenylarsonium iodide
Kinetic Studies S_N2 reactions are influenced by nucleophile, leaving group, and solvent. libretexts.org Rate laws can be determined by monitoring concentration changes. unizin.org Chloromethyl methyl sulfide, Chloromethyl phenyl sulfide
Stereochemical Outcomes Moderate diastereoselectivity in radical additions to alkenes. mdpi.com Chiral auxiliaries can influence diastereoselectivity in alkylations. nih.gov Iodomethyl pivalate
Computational Studies DFT and ab initio methods used to map potential energy surfaces. acs.orgresearchgate.netnih.govrsc.orgresearchgate.net Elucidation of transition state structures and energies. rsc.org Trimethylsulfonium chloride, Thione S-methylide
Solvent & Catalyst Effects Polar aprotic solvents can accelerate S_N2 reactions. libretexts.org Catalysts provide lower-energy reaction pathways. mdpi.comacademie-sciences.fr Dimethylformamide, Dimethyl sulfoxide, Triethylborane

Synthetic Utility and Applications in Organic Transformations

Role as a Methylthiomethyl (MTM) Reagent

The methylthiomethyl (MTM) group serves as a valuable protecting group for various functionalities due to its stability under certain conditions and its selective removal under others. wikipedia.orgthieme-connect.de Iodomethyl methyl sulfide (B99878), along with its chloro-analogue, is a key reagent for installing this group.

The protection of hydroxyl groups is a common requirement in multi-step organic synthesis to prevent unwanted reactions. wikipedia.org The MTM group is particularly useful for protecting alcohols, forming MTM ethers that are stable under mild acidic conditions. wikipedia.org

The primary method for the formation of MTM ethers involves the Williamson ether synthesis, where an alcohol is treated with a base, such as sodium hydride (NaH), to form an alkoxide, which then reacts with an MTM halide like iodomethyl methyl sulfide. wikipedia.org Another effective method involves using chloromethyl methyl sulfide in the presence of silver nitrate. oup.com A notable advantage of the MTM ether is its application in protecting tertiary hydroxyl groups, which are often susceptible to acid-catalyzed dehydration. wikipedia.org

Deprotection, or the removal of the MTM group to regenerate the alcohol, can be achieved under specific and mild conditions. researchgate.net One common method involves the use of mercury(II) chloride (HgCl₂), often with calcium carbonate (CaCO₃) as an acid scavenger for sensitive substrates. wikipedia.org Another effective deprotection strategy involves heating the MTM ether with methyl iodide (MeI) in the presence of sodium bicarbonate (NaHCO₃). wikipedia.orgresearchgate.net

Table 1: Examples of MTM Ether Formation and Deprotection

Alcohol TypeProtecting ReagentBase/CatalystDeprotecting ReagentYield (%)
PrimaryChloromethyl methyl sulfideSilver Nitrate-Good
SecondaryChloromethyl methyl sulfideSilver Nitrate-Good
TertiaryDimethyl sulfoxide (B87167)/Acetic AnhydrideAcetic Acid-Good researchgate.net
GeneralMTM HalideSodium HydrideMercury(II) ChlorideGood wikipedia.org
General--Methyl Iodide/NaHCO₃Good wikipedia.orgresearchgate.net

Carboxylic acids can be converted to methylthiomethyl (MTM) esters, which serve as a protective group for the carboxyl functionality. nih.govwikipedia.org Traditionally, MTM esters were synthesized from carboxylic acids and chloromethyl methyl sulfide in the presence of a base. nih.govwikipedia.org

More contemporary methods often utilize dimethyl sulfoxide (DMSO) as both the solvent and the source of the methylthiomethyl group, frequently activated by reagents like oxalyl chloride or through a Pummerer rearrangement. researchgate.netresearchgate.net These reactions can proceed under mild, low-temperature conditions and are applicable to a wide range of aliphatic, aromatic, and unsaturated carboxylic acids, often providing high yields and purity after simple extraction. researchgate.netresearchgate.net For instance, a variety of carboxylic acids react with DMSO and oxalyl chloride to produce MTM esters in yields ranging from 82-94%. researchgate.net Another approach involves a catalyst-free method where the carboxylic acid is heated directly in DMSO. nih.govrsc.org

Table 2: Synthesis of MTM Esters from Carboxylic Acids

Carboxylic Acid TypeReagentsConditionsYield (%)
Aliphatic, Aromatic, UnsaturatedDMSO, Oxalyl Chloride, TriethylamineLow TemperatureHigh
VariousDMSO, Oxalyl ChlorideLow Temperature82-94 researchgate.net
VariousDMSOHeatingModerate to Excellent nih.govrsc.org

This compound and its analogues can be used to introduce the methylthiomethyl group onto aromatic rings through electrophilic substitution reactions. Effective methylthiomethylation of aromatics like chlorobenzene (B131634) and bromobenzene (B47551) has been achieved using chloromethyl methyl sulfide with aluminum chloride (AlCl₃) as a Friedel-Crafts catalyst. mdma.ch The reaction proceeds rapidly, for example, converting chlorobenzene nearly quantitatively in 30 minutes at 0°C when a 1:2 ratio of substrate to AlCl₃ is used. mdma.ch The products are typically a mixture of ortho- and para-isomers. mdma.ch

The reaction of sulfur ylides, such as dimethylsulfoxonium methylide (generated from trimethylsulfoxonium (B8643921) iodide), with carbonyl compounds like glycopyranosiduloses provides an alternative pathway to functionalized structures, leading to the formation of spiro-epoxides.

Table 3: Methylthiomethylation of Aromatic Compounds

Aromatic SubstrateReagent SystemConditionsProductYield (%)
ChlorobenzeneMeSCH₂Cl / AlCl₃0°C, 30 mino/p-isomers~Quantitative mdma.ch
TolueneMeSCH₂Cl / AlCl₃0°C, 30 mino/p-isomers92 mdma.ch
BromobenzeneMeSCH₂Cl / AlCl₃0°C, 30 mino/p-isomers94 mdma.ch

Precursor for Reactive Intermediates

Beyond its role in protecting group chemistry, this compound is a valuable precursor for generating highly reactive intermediates that can participate in complex bond-forming reactions.

Thiocarbonyl ylides are versatile 1,3-dipoles that are key intermediates in the synthesis of sulfur-containing heterocycles. acs.orgumich.edu These ylides can be generated from various precursors, including analogues of this compound such as chloromethyl (trimethylsilyl)methyl sulfide. acs.orgenamine-genez.com The presence of a fluoride (B91410) ion source, like cesium fluoride (CsF), facilitates the formation of the thiocarbonyl ylide intermediate from the silyl-substituted precursor. enamine-genez.com Other methods for generating these ylides include the thermal decomposition of 1,3,4-thiadiazolines. nih.gov

Once generated, thiocarbonyl ylides readily undergo [3+2] cycloaddition reactions with a variety of dipolarophiles, including alkenes and alkynes. acs.orgacs.org This reaction is a powerful method for constructing five-membered sulfur heterocycles like tetrahydrothiophenes and dihydrothiophenes. acs.orgnih.gov

The reaction works with a broad range of electron-deficient alkenes and alkynes. acs.org For example, thiocarbonyl S-methanides, generated in situ, react chemo- and regioselectively with activated C=C bonds of α,β-unsaturated ketones to form highly substituted tetrahydrothiophenes. nih.gov The use of high-pressure conditions can significantly enhance the yield and scope of these cycloadditions, enabling reactions with thermally unstable or sterically hindered substrates under mild conditions. acs.orgacs.org This methodology has been successfully applied to the formal synthesis of pharmaceuticals, highlighting its synthetic utility. acs.org

Table 4: Examples of [3+2] Cycloaddition Reactions of Thiocarbonyl Ylides

Ylide PrecursorDipolarophileConditionsProduct TypeYield (%)
1,3,4-Thiadiazoline(E)-4,4,4-trifluoro-1-phenylbut-2-en-1-oneThermalTetrahydrothiopheneGood nih.gov
Adamantanethione-derivedVarious Alkenes/AlkynesHigh Pressure (14 kbar)Dihydro/TetrahydrothiopheneUp to 99 acs.orgacs.org
Chloromethyl (trimethylsilyl)methyl sulfideActivated AlkenesCsFS-heterocycle- enamine-genez.com

Generation of Thiocarbonyl Ylides

Synthesis of Thietanes and Thiazolidines

The synthesis of four-membered sulfur-containing heterocycles, such as thietanes and thiazolidines, often involves the reaction of a bifunctional electrophile with a sulfur nucleophile or vice versa. In principle, this compound could serve as a building block in such syntheses. However, a thorough review of the scientific literature does not reveal specific, documented examples of this compound being directly employed for the synthesis of thietanes or thiazolidines. General methods for the synthesis of these heterocycles are well-established but typically utilize other reagents. nist.govresearchgate.net

Thietane Synthesis: Common routes to thietanes include the reaction of 1,3-dihalides with a sulfide source or the intramolecular cyclization of 3-halo-thiols. nist.gov

Thiazolidine Synthesis: Thiazolidines are frequently synthesized through the condensation of a β-amino-thiol with an aldehyde or ketone, or the reaction of an aziridine (B145994) with a thiocarbonyl compound. researchgate.net

While the direct application of this compound in these specific syntheses is not prominent, its analogous reactivity could theoretically be envisioned in tailored synthetic strategies, though such applications are not currently reported.

Formation of Sulfur Ylides for Carbon-Carbon Bond Formation

Sulfur ylides are valuable reagents in organic synthesis, particularly for the formation of carbon-carbon bonds, most notably in the Corey-Chaykovsky reaction. organic-chemistry.org These ylides are typically generated by the deprotonation of a sulfonium (B1226848) salt.

The formation of a sulfonium salt can be achieved through the alkylation of a sulfide. In this context, this compound could theoretically react with a nucleophile to form a sulfonium species, which upon treatment with a strong base, would yield a sulfur ylide. The general scheme for the formation of a sulfur ylide from a sulfide and an alkyl halide is as follows:

Alkylation of a sulfide: A dialkyl sulfide reacts with an alkyl halide to form a trialkylsulfonium halide.

Deprotonation: A strong base removes a proton from the carbon adjacent to the positively charged sulfur atom, generating the sulfur ylide.

While this is a general and well-established method for generating sulfur ylides, specific examples detailing the use of this compound as the alkylating agent to form a sulfonium salt for subsequent ylide generation and carbon-carbon bond formation are not extensively documented in the literature. The primary application of sulfur ylides in carbon-carbon bond formation is the reaction with carbonyl compounds to produce epoxides or with α,β-unsaturated carbonyl compounds to yield cyclopropanes. organic-chemistry.org

Applications in Cyclopropanation Reactions

Cyclopropanation reactions are fundamental transformations in organic chemistry for the synthesis of three-membered carbocyclic rings. A prominent method for cyclopropanation is the Simmons-Smith reaction, which involves the reaction of an alkene with an organozinc carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgucalgary.ca This reagent is often represented as iodomethylzinc iodide (ICH₂ZnI).

Although the Simmons-Smith reaction utilizes an "iodomethyl" species, this reactive intermediate is generated in situ from diiodomethane and is not derived from this compound. wikipedia.org The mechanism of the Simmons-Smith reaction is believed to be a concerted process where the methylene (B1212753) group is transferred to the alkene. ucalgary.ca

There is no direct evidence in the reviewed scientific literature to suggest that this compound is used as a precursor for the generation of a carbenoid or any other reactive species for cyclopropanation reactions. The established methods for cyclopropanation rely on other sources for the methylene group. wikipedia.orgyoutube.com

Participation in Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation. rsc.orgmdpi.comepfl.ch These reactions are characterized by the formation of multiple chemical bonds in sequence without the isolation of intermediates.

A review of the literature on cascade and multicomponent reactions does not indicate any specific or strategic use of this compound as a key reactant. rsc.orgnih.gov The design of such reactions relies on the careful selection of substrates with compatible reactive functional groups that can undergo a series of transformations in a controlled manner. While the functional groups present in this compound (a C-I bond and a sulfide moiety) could potentially be involved in such sequences, there are no well-documented examples of its application in this context.

Strategic Use in Complex Molecule Synthesis (Excluding Total Synthesis Examples)

The strategic application of specific reagents in the synthesis of complex molecules often hinges on their ability to introduce key functional groups or facilitate unique bond formations. While there are numerous strategies for the construction of complex molecular architectures, the specific role of this compound in this area appears to be limited based on available literature. escholarship.orgdartmouth.edu

The potential utility of this compound in complex molecule synthesis would likely be linked to the generation of sulfur ylides, as discussed in section 5.2.2. Sulfur ylides are known to be effective for the diastereoselective synthesis of epoxides and cyclopropanes, which are versatile intermediates in the synthesis of more complex targets. However, as previously noted, the use of this compound as a precursor to these ylides is not a commonly reported strategy.

In the broader context of complex molecule synthesis, other organosulfur compounds and reagents containing an iodomethyl group play more defined roles. For instance, the strategic functionalization of C-H bonds is a modern approach to streamline the synthesis of complex molecules. miragenews.com However, there is no indication that this compound is a key player in these advanced strategies.

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of iodomethyl methyl sulfide (B99878). These calculations, based on the principles of quantum mechanics, provide insights into molecular orbital energies, electron distribution, and bonding characteristics. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are employed to approximate solutions to the Schrödinger equation for the molecule. nih.gov

For iodomethyl methyl sulfide, these calculations can elucidate the nature of the carbon-sulfur and carbon-iodine bonds, which are crucial to its reactivity. The distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key determinants of its chemical behavior.

Table 1: Calculated Electronic Properties of this compound

Property Value Method
HOMO Energy -8.5 eV MP2/aug-cc-pVTZ
LUMO Energy -0.2 eV MP2/aug-cc-pVTZ
Dipole Moment 2.1 D MP2/aug-cc-pVTZ
C-S Bond Length 1.82 Å MP2/aug-cc-pVTZ

Note: The data in this table is illustrative and based on typical values for similar compounds.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. DFT studies on this compound can provide valuable information about its reactivity and the selectivity of its reactions. By calculating the energies of reactants, transition states, and products, reaction profiles can be constructed to predict the feasibility and kinetics of various chemical transformations. researchgate.net

Functionals such as B3LYP and M06-2X are commonly used to investigate reaction mechanisms. researchgate.net For this compound, DFT calculations can be employed to study nucleophilic substitution reactions at the iodomethyl group, as well as reactions involving the sulfur atom. These studies can help in understanding the factors that govern the regioselectivity and stereoselectivity of these reactions.

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations offer a way to study the time evolution of a chemical system, providing insights into the dynamic aspects of reaction pathways. youtube.com By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational changes and solvent effects that influence a reaction.

For this compound, MD simulations can be used to explore the potential energy surface of its reactions in different solvent environments. This can reveal the role of solvent molecules in stabilizing transition states and intermediates, thereby affecting the reaction rate and mechanism. Ab initio molecular dynamics (AIMD), which combines molecular dynamics with electronic structure calculations on-the-fly, can provide a particularly accurate description of bond-breaking and bond-forming processes. youtube.com

Prediction of Novel Reaction Mechanisms and Intermediates

Theoretical calculations are not only used to study known reactions but can also be a powerful tool for predicting new and unexpected reaction pathways and intermediates. nih.gov By exploring the potential energy surface of a reaction, computational chemists can identify alternative transition states and intermediates that may not be easily accessible or detectable through experimental means.

In the case of this compound, theoretical studies could uncover novel rearrangement reactions or the formation of unusual reactive species. For example, computational models might predict the existence of a transient sulfurane intermediate in certain substitution reactions, or suggest the possibility of a radical-mediated pathway under specific conditions.

Structure-Reactivity Relationships Based on Theoretical Models

By systematically studying a series of related compounds, theoretical models can be developed to establish structure-reactivity relationships. These models can correlate calculated properties, such as molecular orbital energies or atomic charges, with experimentally observed reactivity.

Analytical Methodologies for Reaction Monitoring and Product Characterization in Synthetic Studies

Spectroscopic Techniques for Monitoring Reaction Progress

Spectroscopic methods are invaluable for real-time or near real-time analysis of reactions involving iodomethyl methyl sulfide (B99878), providing kinetic data and mechanistic insights without the need for sample isolation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for monitoring the conversion of starting materials to products. For instance, in reactions where iodomethyl methyl sulfide acts as an alkylating agent, the disappearance of its characteristic proton signals and the appearance of new signals corresponding to the alkylated product can be tracked over time. A study on the analogous reaction between dimethyl sulfoxide (B87167) (DMSO-d₆) and iodomethane (B122720) demonstrated the power of NMR monitoring. researchgate.net By acquiring spectra at regular intervals, the concentrations of reactants, intermediates (such as sulfonium (B1226848) salts), and final products were quantified, revealing the reaction kinetics and mechanism. researchgate.net The key proton signals for this compound would be the methyl protons (CH₃S-) and the methylene (B1212753) protons (-SCH₂I), each with a distinct chemical shift that would change upon reaction.

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy allows for the continuous monitoring of changes in the functional groups within a reaction mixture. mt.com For reactions involving this compound, key vibrational modes can be tracked. The consumption of the C-I bond and the formation of new bonds can be observed in the fingerprint region of the spectrum. docbrown.info For example, if this compound is oxidized, the formation of a sulfoxide (S=O) group would introduce a strong, characteristic absorption band around 1050 cm⁻¹. nih.gov By monitoring the intensity of such peaks, chemists can determine reaction initiation, endpoint, and steady-state conditions. mt.com

Table 1: Key Spectroscopic Data for Monitoring Reactions

TechniqueGroup/SignalTypical Region/ShiftApplication in Reaction Monitoring
¹H NMRCH₃-S-~2.1 ppmMonitors consumption of the starting material.
¹H NMR-S-CH₂-I~3.5 ppmTracks the reactive methylene group of the starting material.
FTIRC-I Stretch500-600 cm⁻¹Observes the disappearance of the carbon-iodine bond.
FTIRS=O Stretch1030-1070 cm⁻¹Monitors the formation of sulfoxide byproducts or products.

Chromatographic Methods for Product Separation and Purity Assessment

Chromatography is essential for separating the target product from unreacted starting materials, reagents, and byproducts, as well as for assessing the purity of the final compound.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile sulfur compounds. ucp.ptosha.gov For this compound and related reaction products, a capillary column with a nonpolar stationary phase (e.g., dimethyl polysiloxane) is typically used. rpaperu.com Detection can be achieved with a standard Flame Ionization Detector (FID), but for enhanced sensitivity and selectivity for sulfur-containing molecules, specialized detectors are preferred.

Flame Photometric Detector (FPD): This detector is highly sensitive to sulfur and phosphorus compounds, making it ideal for detecting trace amounts of sulfur-containing analytes in a complex mixture. ucp.ptosha.gov

Sulfur Chemiluminescence Detector (SCD): The SCD offers even greater selectivity and an equimolar response to sulfur compounds, meaning the signal intensity is directly proportional to the number of sulfur atoms in the analyte, simplifying quantification. gcms.cz

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purification and analysis of less volatile or thermally sensitive products derived from this compound. acs.org

Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a nonpolar mobile phase. This mode is effective for separating compounds based on differences in polarity.

Reversed-Phase HPLC (RP-HPLC): This is the more common mode, using a nonpolar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., acetonitrile/water mixtures). mdpi.com It separates molecules based on their hydrophobicity. An HPLC method developed for the related compound iodomethane uses a C18 column with a methanol/water mobile phase and UV detection at 250 nm, a technique that could be adapted for this compound. sielc.com

Table 2: Typical Chromatographic Conditions for Analysis

MethodStationary PhaseMobile Phase/Carrier GasDetectorApplication
Gas Chromatography (GC)DB-Sulfur SCD (nonpolar)Helium or HydrogenSCD or FPDPurity assessment, analysis of volatile byproducts.
Reversed-Phase HPLCC18 SilicaAcetonitrile/Water or Methanol/WaterUV (e.g., 250 nm)Purification and purity assessment of non-volatile products.

Spectrometric Techniques for Structural Elucidation of Reaction Products

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers structural clues through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. uni-saarland.de For this compound (MW = 188.03 g/mol ), the molecular ion peak ([C₂H₅IS]⁺•) would be observed at an m/z of 188. nist.govnist.gov The fragmentation patterns of sulfides are well-characterized and typically involve cleavage at bonds adjacent to the sulfur atom (α-cleavage). scribd.commiamioh.edulibretexts.org The weakest bond in the molecule is the C-I bond, and its cleavage is a highly probable fragmentation pathway.

Predicted major fragments include:

[CH₃SCH₂]⁺ (m/z 61): Resulting from the loss of an iodine radical (•I). This is often a significant peak due to the stability of the resulting sulfonium-stabilized cation.

[CH₂I]⁺ (m/z 141): From cleavage of the CH₃-S bond.

[CH₃S]⁺ (m/z 47): From cleavage of the S-CH₂ bond.

[C₄H₉]⁺ (m/z 57): In the mass spectra of iodoalkanes, the alkyl fragment often carries the charge. While less direct for this molecule, rearrangement and fragmentation could lead to stable carbocations. docbrown.info

Table 3: Predicted EI-MS Fragmentation of this compound

m/zFragment Ion FormulaOrigin of Fragment
188[CH₃SCH₂I]⁺•Molecular Ion (M⁺•)
173[SCH₂I]⁺Loss of methyl radical (•CH₃)
141[CH₂I]⁺Cleavage of the CH₃-S bond
61[CH₃SCH₂]⁺Loss of iodine radical (•I)
47[CH₃S]⁺Cleavage of the S-CH₂ bond

Advanced NMR Spectroscopy for Mechanistic Insights

While 1D NMR is used for routine monitoring, advanced multi-dimensional NMR techniques are employed to gain deeper mechanistic understanding and unambiguously assign the structures of complex products.

2D Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in a molecule. For a derivative of this compound, COSY would map the connectivity of protons within alkyl chains attached to the sulfur atom. mdpi.com

Heteronuclear Correlation Spectroscopy (HSQC/HMQC): These experiments correlate proton signals with the carbon atoms to which they are directly attached (¹H-¹³C one-bond correlations). This is a powerful tool for assigning carbon signals in the ¹³C NMR spectrum. mdpi.com

Diffusion-Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. A DOSY experiment on a reaction mixture can help distinguish between starting materials, intermediates, products, and oligomeric species, providing a "virtual separation" within the NMR tube. This was effectively used in the study of the DMSO/iodomethane reaction to identify all discrete entities present in the mixture. researchgate.net

X-ray Crystallography for Solid-State Structure Determination of Derivatives

As this compound is a liquid at standard conditions, X-ray crystallography cannot be performed on the compound itself. However, it is an essential technique for determining the precise three-dimensional structure of stable, crystalline derivatives.

Derivatization to Sulfonium Salts: this compound is a potent alkylating agent and readily reacts with other nucleophilic sulfides or thioethers to form crystalline trialkylsulfonium salts ([R₃S]⁺). These salts are often stable, solid materials suitable for single-crystal X-ray diffraction.

Structural Information: The crystal structure of a sulfonium salt derivative would provide definitive proof of its constitution and stereochemistry. Key structural parameters that can be determined with high precision include:

Molecular Geometry: X-ray analysis confirms the expected pyramidal geometry at the sulfur center in the sulfonium cation. nih.gov

Bond Lengths and Angles: Precise measurements of C-S and C-C bond lengths and C-S-C bond angles can provide insight into steric strain and electronic effects within the molecule. For sulfonium salts, the sum of the angles around the sulfur atom is typically around 300°, confirming the pyramidal shape. nih.gov

Intermolecular Interactions: The crystal packing reveals information about non-covalent interactions, such as hydrogen bonding or interactions between the sulfonium cation and its counter-ion (e.g., iodide).

Table 4: Structural Parameters from X-ray Crystallography of Sulfonium Salt Derivatives

ParameterTypical Value/ObservationSignificance
Geometry at SulfurPyramidalConfirms the sp³-like hybridization of the sulfonium sulfur.
Sum of C-S-C Angles~300-305°Quantifies the degree of pyramidalization at the sulfur center. nih.gov
S-C Bond Lengths~1.80 ÅProvides data on the covalent bonding within the cation.
Closest Cation-Anion DistanceVariableIndicates the strength and nature of ionic interactions in the solid state.

Future Research Directions and Emerging Applications

Development of More Sustainable and Green Synthetic Routes

The future synthesis of iodomethyl methyl sulfide (B99878) will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve safety. chemistryjournals.netsekisuidiagnostics.com Traditional synthetic methods for alkyl iodides and sulfides often rely on hazardous reagents and volatile organic solvents. chemistryjournals.net Future research is expected to focus on developing more benign and sustainable alternatives.

Key areas of development include:

Safer Methylating and Iodinating Agents: Conventional syntheses may involve toxic methylating agents like methyl iodide or dimethyl sulfate. nih.gov A shift towards greener alternatives, such as dimethyl carbonate (DMC), which can function as both a reagent and a non-toxic solvent, represents a significant area for future investigation. nih.gov

Alternative Solvent Systems: The replacement of traditional, hazardous organic solvents is a core tenet of green chemistry. nih.gov Research into using safer solvents like water, ionic liquids, or supercritical fluids for the synthesis of iodomethyl methyl sulfide could drastically reduce the environmental footprint of its production. chemistryjournals.net Water, in particular, is an ideal green solvent due to its non-toxicity and abundance. nih.gov

Catalytic Routes: Moving from stoichiometric reagents to catalytic processes can improve atom economy and reduce waste. nih.gov Future synthetic routes could explore catalytic methods for the direct thio-iodomethylation of substrates, minimizing the number of synthetic steps and the generation of byproducts.

Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted synthesis could shorten reaction times and lower energy consumption compared to conventional heating methods. chemistryjournals.netnih.gov

Green Chemistry PrincipleTraditional ApproachFuture Sustainable ApproachPotential Benefit
Reagent SelectionUse of toxic methyl halides or sulfates.Employing greener reagents like dimethyl carbonate (DMC). nih.govReduced toxicity and environmental hazard.
Solvent UseReliance on volatile organic compounds (VOCs).Use of water, ionic liquids, or solvent-free conditions. chemistryjournals.netMinimized pollution and health risks.
Energy ConsumptionConventional heating methods requiring long reaction times.Microwave-assisted or flow-chemistry processes. nih.govumontreal.caReduced energy usage and faster synthesis.
Waste PreventionStoichiometric reactions generating significant byproducts.Development of catalytic, high atom-economy reactions. synthiaonline.comLess chemical waste and more efficient use of resources.

Exploration of Novel Catalytic Systems

The reactivity of this compound can be significantly enhanced and controlled through the use of novel catalytic systems. The presence of both a soft sulfur atom and a reactive C-I bond makes it an interesting substrate for various catalytic transformations.

Future research is anticipated in the following areas:

Transition Metal Catalysis: The C-I bond is susceptible to oxidative addition by transition metals like palladium, copper, and nickel. This opens the door to cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) where the methylthiomethyl (-CH₂SMe) group can be coupled with a wide range of substrates. For instance, Cu(I)-mediated methylthiolation of haloarenes using DMSO as a sulfur source has been demonstrated for related compounds, suggesting a potential for similar catalytic strategies involving this compound. researchgate.net

Photocatalysis: Visible-light photocatalysis could be employed to generate a methylthiomethyl radical from the weak C-I bond. This radical intermediate could then participate in various addition and coupling reactions, offering a mild and environmentally friendly way to construct new chemical bonds.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. researchgate.net Future work could explore enzymes capable of recognizing and transforming the sulfide or alkyl iodide moiety, enabling highly selective and environmentally benign reactions that are difficult to achieve with traditional chemical catalysts.

Dual Catalysis: Combining two different catalytic cycles (e.g., a transition metal catalyst with an organocatalyst or a photocatalyst) could unlock novel reaction pathways. For example, a catalyst could activate the sulfide group while another activates a reaction partner, leading to complex molecular architectures in a single step.

Expansion of Reaction Scope to Underexplored Substrates

Currently, the documented reactivity of this compound is limited. nist.gov However, its structure suggests it can act as a potent electrophile and a precursor to other reactive species. Future research will focus on systematically exploring its reactions with a broad array of currently underexplored substrates.

Complex Nucleophiles: As an alkylating agent, this compound is expected to react with various nucleophiles in Sₙ2 reactions. nih.gov While reactions with simple nucleophiles are predictable, its behavior with complex, multifunctional molecules found in pharmaceutical and agrochemical synthesis is a key area for exploration. This includes reactions with sensitive heterocyclic compounds, complex natural products, and sterically hindered substrates.

Organometallic Reagents: The reaction of this compound with organometallic reagents, such as Grignard or organolithium compounds, could provide a straightforward route to molecules with a R-CH₂SMe linkage.

Radical Reactions: Beyond photocatalysis, the generation of the methylthiomethyl radical via thermal or chemical initiation could be explored. The subsequent reaction of this radical with alkenes, alkynes, and aromatic systems would provide access to a variety of sulfur-containing compounds. Studies on the atmospheric oxidation of similar compounds like dimethyl sulfide and allyl methyl sulfide indicate a rich radical chemistry waiting to be explored. researchgate.netrsc.org

Insertion Reactions: The C-I bond could potentially undergo insertion reactions with carbenes or nitrenes, leading to the formation of more complex sulfur-containing ylides or other unique structures.

Integration into Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. nih.govnih.gov this compound is an excellent candidate for integration into these modern synthetic platforms.

Potential future directions include:

Safer Synthesis and Handling: The synthesis of this compound may involve exothermic steps or hazardous reagents. Performing the synthesis in a continuous flow reactor allows for superior heat and mass transfer, minimizing safety risks and preventing runaway reactions. nih.gov Similarly, highly reactive or unstable reagents derived from this compound can be generated and used in situ, avoiding the need for isolation and storage. flinders.edu.au

Multi-step Synthesis: Flow chemistry is particularly well-suited for telescoping multiple reaction steps into a single, continuous process, thereby eliminating the need for intermediate purification and significantly reducing waste and manual labor. umontreal.camit.edu this compound could be synthesized in one reactor and directly streamed into a second reactor to undergo further transformation, streamlining the production of complex target molecules. mit.edu

Automated Reaction Optimization: Automated flow systems can rapidly screen a wide range of reaction conditions (temperature, pressure, residence time, stoichiometry) to quickly identify the optimal parameters for a given transformation involving this compound. mpg.de This accelerates process development and discovery.

Library Synthesis: Automated platforms can be used to react this compound with a library of different building blocks in a parallel or sequential manner, facilitating the rapid generation of compound libraries for drug discovery and materials science. synplechem.com

ParameterBatch ChemistryFlow Chemistry
Safety Poor heat transfer, risk of thermal runaway.Excellent heat transfer, enhanced safety. nih.gov
Scalability Often requires re-optimization for different scales.Scalable by running the system for longer times.
Control Difficult to precisely control reaction parameters.Precise control over temperature, pressure, and residence time. umontreal.ca
Multi-step Synthesis Requires isolation and purification of intermediates.Multiple steps can be "telescoped" without isolation. mit.edu
Automation Challenging to fully automate.Readily integrated with automated systems for optimization and library synthesis. mpg.de

Design of New Reagents Based on the this compound Scaffold

The unique combination of functional groups in this compound makes its core structure, the methylthiomethyl (CH₃SCH₂-) scaffold, an attractive starting point for the design of novel reagents for organic synthesis.

Future research could focus on:

Electrophilic Methylthiomethylating Agents: The iodide is an excellent leaving group, making this compound a straightforward reagent for introducing the CH₃SCH₂- group. This group can serve as a protected hydroxymethyl or formyl group, or be used in its own right in medicinal chemistry.

Development of Odorless Alternatives: Dimethyl sulfide and other small sulfur compounds are notoriously malodorous. By analogy with the development of dodecyl methyl sulfide as an odorless alternative to dimethyl sulfide in Swern and Corey-Kim oxidations, the this compound scaffold could be modified with longer alkyl chains or polar groups to create less volatile and odorless reagents. organic-chemistry.org

Sulfonium (B1226848) Salt Reagents: Oxidation or alkylation of the sulfur atom in this compound could lead to the formation of sulfonium salts. Related halomethyldimethylsulfonium salts have been shown to be highly reactive molecules, acting as potent electron acceptors in single-electron transfer (SET) reactions. nih.gov This opens up possibilities for developing new reagents for radical chemistry.

Bioactive Compound Scaffolds: The sulfide linkage is present in many biologically active molecules. The this compound scaffold could be used as a building block for creating new pharmaceutical or agrochemical candidates. For example, indole-based scaffolds have been functionalized to create novel therapeutic agents. mdpi.com Similarly, the CH₃SCH₂- moiety could be incorporated into various molecular frameworks to modulate their biological activity.

Q & A

Q. What are the common synthetic routes for iodomethyl methyl sulfide, and how can reaction conditions be optimized for higher yield?

this compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, methyl sulfide can react with iodomethane in the presence of a base (e.g., NaOH) under controlled temperatures (40–60°C) to minimize side reactions like oxidation . Optimizing reaction conditions involves adjusting stoichiometric ratios, solvent polarity (e.g., THF or DCM), and reaction time. Catalysts such as phase-transfer agents may improve yield by enhancing reagent interaction . Researchers should monitor reaction progress using TLC or GC-MS to identify optimal termination points .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

  • NMR : 1^1H NMR shows a singlet for the methyl group (~2.1 ppm) and a multiplet for the iodomethyl group (~3.8–4.2 ppm). 13^{13}C NMR confirms the sulfide linkage (C-S resonance at ~35–45 ppm) .
  • IR : The C-I stretch appears as a weak band near 500–600 cm1^{-1}, while the C-S bond absorbs around 650–700 cm1^{-1} .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 188 for C2_2H5_5IS) and fragment ions (e.g., loss of I^-) validate molecular weight and structure .

Advanced Research Questions

Q. How does the presence of the iodomethyl group influence the compound’s reactivity in cross-coupling reactions compared to other methyl sulfides?

The iodide moiety enhances electrophilicity, making this compound a superior alkylating agent in Suzuki-Miyaura or Ullmann couplings. Comparative studies with methyl bromides or chlorides reveal faster reaction kinetics due to iodine’s polarizability, but side reactions (e.g., elimination) require careful control of base strength and temperature . Mechanistic studies using DFT calculations can model transition states to predict regioselectivity .

Q. What strategies can resolve contradictions in reported thermodynamic properties (e.g., melting point, solubility) across studies?

Discrepancies often arise from impurities or variations in analytical methods. Researchers should:

  • Validate purity via HPLC or elemental analysis .
  • Replicate experiments using standardized protocols (e.g., USP guidelines for melting point determination) .
  • Conduct meta-analyses to identify trends linked to solvent systems or measurement techniques .

Q. How should researchers design experiments to investigate the compound’s stability under various storage conditions?

  • Variables : Temperature (4°C vs. room temperature), light exposure, and inert atmospheres (N2_2 vs. air).
  • Analytical Methods : Periodic NMR or HPLC to track decomposition (e.g., oxidation to sulfoxides) .
  • Controls : Use sealed amber vials and include stabilizers (e.g., BHT) in select samples .

Q. In what ways can computational chemistry predict reaction pathways involving this compound in complex mixtures?

Molecular dynamics (MD) simulations can model solvation effects, while density functional theory (DFT) calculates activation energies for competing pathways (e.g., substitution vs. elimination). Pairing computational data with experimental kinetics (e.g., via Arrhenius plots) validates predictive models .

Methodological Considerations

Q. How can researchers ensure reproducibility when synthesizing this compound in different laboratory settings?

  • Detailed Protocols : Specify reagent grades, solvent drying methods, and equipment calibration .
  • Supporting Data : Report yields, spectral raw data, and error margins in supplementary materials .
  • Collaborative Validation : Cross-lab studies using shared batches of starting materials reduce variability .

Q. What are the best practices for safely handling this compound given its potential hazards?

  • Ventilation : Use fume hoods to avoid inhalation of volatile iodine byproducts.
  • Personal Protective Equipment (PPE) : Nitrile gloves and goggles to prevent skin/eye contact.
  • Waste Disposal : Neutralize residual iodide with sodium thiosulfate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.